2-[(3,6-Dibromopyridin-2-yl)sulfanyl]acetic acid
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Overview
Description
2-[(3,6-Dibromopyridin-2-yl)sulfanyl]acetic acid is an organic compound with the molecular formula C7H5Br2NO2S It is a derivative of pyridine, featuring bromine atoms at the 3 and 6 positions and a sulfanylacetic acid group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of 2-pyridylthiol with bromine to yield 3,6-dibromo-2-pyridylthiol, which is then reacted with chloroacetic acid under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[(3,6-Dibromopyridin-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: Products with various functional groups replacing the bromine atoms.
Oxidation Reactions: Sulfoxides or sulfones.
Coupling Reactions: Biaryl compounds with extended conjugation.
Scientific Research Applications
2-[(3,6-Dibromopyridin-2-yl)sulfanyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[(3,6-Dibromopyridin-2-yl)sulfanyl]acetic acid is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromine atoms and sulfanylacetic acid group may play crucial roles in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromopyridine: A simpler brominated pyridine derivative with similar reactivity.
(3,6-Dibromopyridin-2-yl)methanol: Another derivative with a hydroxyl group instead of the sulfanylacetic acid group.
Uniqueness
2-[(3,6-Dibromopyridin-2-yl)sulfanyl]acetic acid is unique due to the presence of both bromine atoms and the sulfanylacetic acid group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H5Br2NO2S |
---|---|
Molecular Weight |
327.00 g/mol |
IUPAC Name |
2-(3,6-dibromopyridin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C7H5Br2NO2S/c8-4-1-2-5(9)10-7(4)13-3-6(11)12/h1-2H,3H2,(H,11,12) |
InChI Key |
DWBFNRGADUAKSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Br)SCC(=O)O)Br |
Origin of Product |
United States |
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